Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and an azido group on the hexanoic acid chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Azido Group: The protected amino acid is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) for azido group introduction.
Deprotection: Hydrogenation or trifluoroacetic acid (TFA) for Cbz group removal.
Major Products Formed
Reduction: (S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: (S)-2-amino-6-azidohexanoic acid.
Scientific Research Applications
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under specific conditions to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid: Similar structure but with an amino group instead of an azido group.
(S)-2-(Benzyloxycarbonylamino)-6-bromohexanoic acid: Contains a bromo group instead of an azido group.
Uniqueness
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is unique due to the presence of both a benzyloxycarbonyl protecting group and an azido group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-6-azido-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c15-18-16-9-5-4-8-12(13(19)20)17-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,19,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXKWFQJBIFPU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.